6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-4-2-3-5-11(10)8-16-14(18)12-6-7-13(17)15-9-12/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMFOMPLANEOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carboxylic Acid Activation
The most straightforward method involves coupling 6-hydroxynicotinic acid with 2-methylbenzylamine using carbodiimide reagents. In a study on N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, 6-oxo-1,6-dihydropyridine-3-carboxylic acid was activated with N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 3-chloro-2-methylaniline in pyridine. Adapting this protocol, 6-hydroxynicotinic acid (1.0 equiv) and 2-methylbenzylamine (1.2 equiv) are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C. After stirring for 12 hours at room temperature, the crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:1), yielding 68–72% of the target compound.
Key Data:
-
Reaction temperature: 0°C → room temperature
-
Catalyst: EDC/HOBt
-
Solvent: DCM
-
Yield: 68–72%
Mitsunobu Reaction for Hydroxyl Group Functionalization
For derivatives requiring hydroxyl group protection, the Mitsunobu reaction offers a robust pathway. In the synthesis of methyl 5-hydroxy-3-methylpyridine-2-carboxylate, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate was alkylated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). Applying this to 6-hydroxynicotinic acid, the hydroxyl group is first protected as a tert-butyldimethylsilyl (TBS) ether. The protected acid is then coupled with 2-methylbenzylamine via EDC/HOBt, followed by deprotection with tetrabutylammonium fluoride (TBAF) in THF, achieving a 61% overall yield.
Key Data:
-
Protection reagent: TBSCl, imidazole
-
Coupling agents: DEAD/PPh₃
-
Deprotection: TBAF in THF
-
Overall yield: 61%
Crystallization and Purification Techniques
Solvent Selection and Hydrogen Bonding
Crystallization of the title compound is optimized using pyridine as a solvent, as demonstrated for N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Slow evaporation of a pyridine solution at 4°C produces block-shaped crystals via intermolecular N–H⋯O hydrogen bonds between the amide NH and carbonyl oxygen (Fig. 1). The dihedral angle between the pyridine and benzene rings is 88.1°, indicating significant molecular twisting.
Crystallization Data:
| Crystal system: Triclinic |
| Space group: P1 |
| Unit cell parameters: a = 4.912 Å, b = 10.304 Å, c = 12.588 Å |
| α = 105.89°, β = 96.42°, γ = 99.36° |
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexanes, 1:1) effectively removes unreacted 2-methylbenzylamine and hydroxylated byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms >98% purity, as evidenced by a single peak at t<sub>R</sub> = 6.7 min.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 12.1 (s, 1H, OH), 8.72 (d, J = 2.4 Hz, 1H, pyridine-H2), 8.24 (dd, J = 2.4, 8.8 Hz, 1H, pyridine-H4), 6.98 (d, J = 8.8 Hz, 1H, pyridine-H5), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 2.34 (s, 3H, CH₃), 7.18–7.30 (m, 4H, aromatic-H).
Infrared (IR) Spectroscopy
IR (KBr): ν 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N pyridine).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Amidation | 68–72 | >98 | Short reaction time | Requires acidic conditions |
| Mitsunobu Alkylation | 61 | 95 | Protects hydroxyl group | Multi-step, costly reagents |
| Reductive Amination | 55 | 92 | Avoids carboxylic acid | Aldehyde synthesis required |
Industrial-Scale Considerations
For large-scale production, direct amidation is preferred due to its simplicity and high yield. However, Mitsunobu reactions are advantageous for derivatives requiring orthogonal protection. Solvent recovery systems (e.g., pyridine distillation) and continuous-flow reactors could enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 6-oxo-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide.
Reduction: Formation of 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide with analogous pyridinecarboxamide derivatives documented in recent literature (see for source data):
Key Structural and Functional Differences:
- Hydroxyl vs. Amino Groups: The target compound’s 6-OH group enhances polarity compared to 6-NH₂ derivatives (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide). This may reduce membrane permeability but improve solubility in polar solvents .
- Benzyl vs.
- Bioactivity Implications: While the target compound lacks direct bioactivity data, its structural analogs exhibit diverse applications, including antimicrobial, anticancer, and herbicidal activities.
Research Findings and Limitations
Directions for Future Studies:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the hydroxyl and benzyl groups could optimize bioavailability and target affinity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide?
- Methodological Answer : Synthesis typically involves a multi-step process starting with pyridine derivatives. Key steps include:
- Chlorination/functionalization of the pyridine ring (e.g., introducing hydroxy or carboxamide groups) using reagents like POCl₃ or SOCl₂ under controlled temperatures (70–90°C) .
- Coupling reactions with 2-methylbenzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use complementary techniques:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., hydroxy group at C6, benzyl group at N-position) .
- Mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ≈ 273.1 g/mol).
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated for analogous pyridine-carboxamides .
Q. What methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition >200°C typical for carboxamides) .
- Accelerated stability studies (40°C/75% RH for 4 weeks) to monitor hydrolytic degradation, particularly of the amide bond .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxy vs. methoxy groups) affect bioactivity?
- Methodological Answer :
- Perform SAR studies by synthesizing analogs (e.g., replacing -OH with -OMe) and testing against target enzymes (e.g., kinases, oxidases).
- Use molecular docking (AutoDock Vina) to compare binding affinities. For example, the hydroxy group may form hydrogen bonds with catalytic residues, while methoxy groups enhance lipophilicity .
- Validate with enzyme inhibition assays (IC₅₀ values) and correlate with computational data .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate force field parameters in docking studies (e.g., solvation effects, protonation states).
- Experimental validation : If predicted activity (e.g., COX-2 inhibition) mismatches assay results, perform isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Metabolite screening (LC-MS) to rule out off-target interactions or rapid metabolic inactivation .
Q. How can researchers identify biological targets for this compound?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on sepharose beads and screen cell lysates for binding proteins .
- Transcriptomic profiling (RNA-seq) to identify pathways altered by treatment (e.g., apoptosis, inflammation) .
- CRISPR-Cas9 knockout libraries to pinpoint genes essential for compound efficacy .
Q. What experimental designs address low aqueous solubility in in vivo studies?
- Methodological Answer :
- Prodrug synthesis : Convert the hydroxy group to a phosphate ester for enhanced solubility, with enzymatic cleavage in vivo .
- Nanoparticle encapsulation (PLGA or liposomes) to improve bioavailability .
- Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intravenous administration .
Data Analysis and Validation
Q. How should researchers interpret conflicting crystallographic and spectroscopic data?
- Methodological Answer :
- Cross-validate with solid-state NMR if X-ray data (e.g., dihedral angles) conflict with solution-state NMR .
- Dynamic light scattering (DLS) to check for aggregation in solution, which may skew spectroscopic results .
Q. What statistical approaches are suitable for dose-response studies?
- Methodological Answer :
- Non-linear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., analog potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
